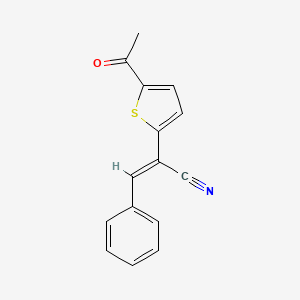

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule “2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile” is a complex organic compound. It contains an acetyl group (a functional group consisting of a methyl group single-bonded to a carbonyl), a thienyl group (a univalent radical derived from thiophene), and a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) .

Applications De Recherche Scientifique

Fluorescent Dyes for DNA Research

The development of environmentally sensitive fluorescent dyes is significant for DNA research. One study details the synthesis and photophysical characterization of 2-thienyl derivatives designed for incorporation into oligodeoxynucleotides (ODNs). These compounds exhibit enhanced fluorescence quantum yields and sensitivity to solvent polarity and hydration, making them highly relevant for labeling nucleic acids and sensing their interactions (Barthes et al., 2015).

Antimicrobial Agents

Another area of application is in the development of novel heterocyclic compounds incorporating sulfamoyl moiety, intended for use as antimicrobial agents. The synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).

Organic Photovoltaics

In the field of organic photovoltaics, the synthesis of low bandgap organic dyes based on triphenylamine and benzothiadiazole units, including derivatives containing the 2-thienyl group, has been reported. These materials exhibit broad absorption ranges covering the whole visible spectral region and have suitable energy levels for efficient charge separation, highlighting their potential as donor materials in solution-processable organic solar cells (Zeng et al., 2012).

Photochromic Materials

The study of photochromic reactions in compounds containing 2-thienyl units has also been explored. Compounds like 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene exhibit reversible photochromic reactions in the single-crystalline phase, which is of interest for the development of photoresponsive materials (Irie et al., 2000).

Propriétés

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c1-11(17)14-7-8-15(18-14)13(10-16)9-12-5-3-2-4-6-12/h2-9H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKXNPBXINMKID-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)

![2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2642743.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2642744.png)

![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)

![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)